3-bromo-N-(4-chlorophenyl)benzamide
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Overview
Description
3-bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-chlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amide group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amide derivatives .
Scientific Research Applications
3-bromo-N-(4-chlorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-chlorophenyl)benzamide
- 2-bromo-N-(4-chlorophenyl)benzamide
- 3-chloro-N-(4-bromophenyl)benzamide
Uniqueness
3-bromo-N-(4-chlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds .
Properties
IUPAC Name |
3-bromo-N-(4-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSILMBZLRJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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